molecular formula C7H5F2NO4S B1284527 2,4-Difluoro-5-sulfamyl-benzoic acid

2,4-Difluoro-5-sulfamyl-benzoic acid

Cat. No.: B1284527
M. Wt: 237.18 g/mol
InChI Key: BIWABNSEOIQEOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluoro-5-sulfamyl-benzoic acid (CAS: 30170-04-8) is a fluorinated benzoic acid derivative with the molecular formula C₇H₅F₂NO₄S . The compound features fluorine atoms at the 2- and 4-positions of the benzene ring and a sulfamyl (-SO₂NH₂) group at the 5-position. This structural configuration confers unique physicochemical properties, such as enhanced acidity due to the electron-withdrawing effects of fluorine and the sulfonamide group.

Properties

Molecular Formula

C7H5F2NO4S

Molecular Weight

237.18 g/mol

IUPAC Name

2,4-difluoro-5-sulfamoylbenzoic acid

InChI

InChI=1S/C7H5F2NO4S/c8-4-2-5(9)6(15(10,13)14)1-3(4)7(11)12/h1-2H,(H,11,12)(H2,10,13,14)

InChI Key

BIWABNSEOIQEOF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)N)F)F)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares 2,4-difluoro-5-sulfamyl-benzoic acid with key analogs:

Compound Name Molecular Formula Substituents Key Properties Synthesis Method Applications
This compound C₇H₅F₂NO₄S 2,4-F₂; 5-SO₂NH₂ High acidity (pKa ~1.5–2.5), polar solubility, hydrogen-bonding capability Likely sulfonation of 2,4-difluorobenzoic acid precursors under controlled conditions Drug intermediates, enzyme inhibitors
5-Bromo-2,4-difluorobenzoic acid C₇H₃BrF₂O₂ 2,4-F₂; 5-Br Moderate acidity (pKa ~2.8), halogen reactivity for cross-coupling reactions Bromination of 2,4-difluorobenzonitrile using H₂SO₄ and Br₂ Agrochemical/pharmaceutical intermediates
2,4-Dichloro-5-(diethylsulfamoyl)benzoic acid C₁₁H₁₂Cl₂NO₄S 2,4-Cl₂; 5-SO₂N(CH₂CH₃)₂ Lower solubility (lipophilic diethyl groups), reduced acidity (pKa ~3.5–4.5) Sulfamoylation with diethylamine derivatives Lipophilic drug candidates
3-Chloro-2,4-difluoro-5-hydroxybenzoic acid C₇H₃ClF₂O₃ 2,4-F₂; 3-Cl; 5-OH Higher solubility (polar -OH group), acidity similar to phenol (pKa ~10) Multi-step synthesis involving chlorination and hydroxylation Antioxidant or metal-chelating agents
2-Fluoro-5-hydroxybenzoic acid C₇H₅FO₃ 2-F; 5-OH Moderate acidity (pKa ~2.9), UV absorption due to aromatic -OH Direct fluorination or hydroxylation of benzoic acid derivatives UV stabilizers, organic synthesis

Physicochemical and Pharmacological Insights

  • Acidity and Solubility : The sulfamyl group in this compound significantly lowers its pKa compared to analogs with hydroxyl (-OH) or methoxy (-OCH₃) groups . This enhances solubility in polar solvents, making it suitable for aqueous formulations. In contrast, diethylsulfamoyl derivatives (e.g., 2,4-dichloro-5-(diethylsulfamoyl)benzoic acid) exhibit reduced solubility due to bulky alkyl groups .
  • Reactivity : Bromo and iodo analogs (e.g., 5-bromo-2,4-difluorobenzoic acid) are valuable intermediates in cross-coupling reactions, whereas the sulfamyl group enables hydrogen bonding and targeted enzyme interactions .
  • Pharmacological Potential: The sulfamyl group’s ability to inhibit carbonic anhydrase suggests therapeutic relevance in glaucoma or edema. Chlorinated analogs (e.g., 3-chloro-2,4-difluoro-5-hydroxybenzoic acid) may lack this specificity but could serve as antioxidants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.